molecular formula C16H22O3 B1360724 6-(4-n-Butylphenyl)-6-oxohexanoic acid CAS No. 951892-09-4

6-(4-n-Butylphenyl)-6-oxohexanoic acid

Cat. No.: B1360724
CAS No.: 951892-09-4
M. Wt: 262.34 g/mol
InChI Key: HCCJJFGEZGABNN-UHFFFAOYSA-N
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Description

6-(4-n-Butylphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a butyl-substituted phenyl ring attached to a hexanoic acid chain with a ketone functional group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 6-(4-Butylphenyl)hexan-2-one.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functional group at the sixth position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-n-Butylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-(4-Butylphenyl)hexanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: 6-(4-Butylphenyl)hexanol

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring

Scientific Research Applications

6-(4-n-Butylphenyl)-6-oxohexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of 6-(4-n-Butylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, such as enzyme inhibition or activation. The aromatic ring may also interact with biological receptors, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-6-oxohexanoic acid: Lacks the butyl substitution on the phenyl ring.

    6-(4-Methylphenyl)-6-oxohexanoic acid: Contains a methyl group instead of a butyl group on the phenyl ring.

    6-(4-Ethylphenyl)-6-oxohexanoic acid: Contains an ethyl group instead of a butyl group on the phenyl ring.

Uniqueness

6-(4-n-Butylphenyl)-6-oxohexanoic acid is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

6-(4-butylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCJJFGEZGABNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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